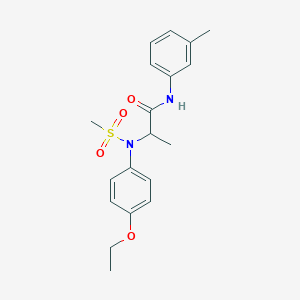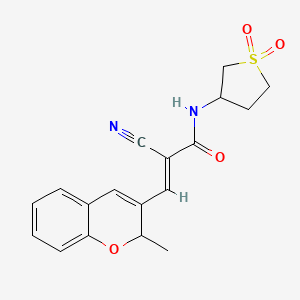
N~2~-(4-ethoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-ethoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes ethoxyphenyl, methylphenyl, and methylsulfonyl groups attached to an alaninamide backbone
Méthodes De Préparation
The synthesis of N2-(4-ethoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. The general synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxyaniline, 3-methylaniline, and alanine.
Formation of Intermediate: The first step involves the protection of the amino group of alanine, followed by the coupling of 4-ethoxyaniline and 3-methylaniline to form an intermediate compound.
Sulfonylation: The intermediate is then subjected to sulfonylation using a suitable sulfonylating agent, such as methanesulfonyl chloride, under basic conditions to introduce the methylsulfonyl group.
Deprotection and Final Coupling: The final step involves deprotection of the amino group and coupling with the protected alanine derivative to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
N~2~-(4-ethoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Applications De Recherche Scientifique
N~2~-(4-ethoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound may be utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N2-(4-ethoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N~2~-(4-ethoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide can be compared with other similar compounds, such as:
N~2~-(4-methoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
N~2~-(4-ethoxyphenyl)-N-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide:
The uniqueness of N2-(4-ethoxyphenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H24N2O4S |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C19H24N2O4S/c1-5-25-18-11-9-17(10-12-18)21(26(4,23)24)15(3)19(22)20-16-8-6-7-14(2)13-16/h6-13,15H,5H2,1-4H3,(H,20,22) |
Clé InChI |
FHEOMCQMHGNHBO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC(=C2)C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11626406.png)
![1-{4-[2-Hydroxy-3-(2-methylpiperidin-1-yl)propoxy]phenyl}ethanone](/img/structure/B11626413.png)


![3-bromo-4-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11626428.png)
![(2Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11626442.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B11626450.png)
![2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11626456.png)
![(6Z)-5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11626459.png)
![N-{(Z)-(acetylamino)[(7-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide](/img/structure/B11626465.png)
![2-[4-(dimethylamino)phenyl]-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B11626470.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626471.png)
![{[Formyl(methyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid](/img/structure/B11626477.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11626479.png)
